molecular formula C23H37NO2 B10792937 rac-cis-N-arachidonoylcyclopropanolamide

rac-cis-N-arachidonoylcyclopropanolamide

Cat. No.: B10792937
M. Wt: 359.5 g/mol
InChI Key: LZHCSJBKBARIFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-cis-N-arachidonoylcyclopropanolamide involves the introduction of a cyclopropane ring into the ethanolamine “head” of arachidonoylethanolamide. This is achieved through a series of chemical reactions that include the formation of a cyclopropane ring with two stereogenic centers. The synthetic route typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Rac-cis-N-arachidonoylcyclopropanolamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

Rac-cis-N-arachidonoylcyclopropanolamide has several scientific research applications, including:

Mechanism of Action

Rac-cis-N-arachidonoylcyclopropanolamide exerts its effects by interacting with cannabinoid receptors (CB1 and CB2) and vanilloid receptors (TRPV1). The cyclopropane ring introduces conformational constraints that affect the binding affinity and activity of the compound at these receptors. The molecular targets and pathways involved include:

Comparison with Similar Compounds

    Arachidonoylethanolamide (Anandamide): A naturally occurring endocannabinoid that interacts with CB1 and CB2 receptors.

    Oleoylethanolamide: Another fatty acid ethanolamide with similar receptor interactions.

    Palmitoylethanolamide: A fatty acid ethanolamide with anti-inflammatory properties.

Uniqueness: Rac-cis-N-arachidonoylcyclopropanolamide is unique due to the presence of the cyclopropane ring, which introduces conformational constraints that affect its receptor binding properties. This makes it a valuable tool for studying the structure-activity relationships of fatty acid ethanolamides and their interactions with cannabinoid and vanilloid receptors .

Properties

Molecular Formula

C23H37NO2

Molecular Weight

359.5 g/mol

IUPAC Name

N-(2-hydroxycyclopropyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-21-20-22(21)25/h6-7,9-10,12-13,15-16,21-22,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)

InChI Key

LZHCSJBKBARIFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1O

Origin of Product

United States

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